molecular formula C7H2BrClF2O2 B13251447 5-Bromo-2,3-difluorophenyl chloroformate

5-Bromo-2,3-difluorophenyl chloroformate

Cat. No.: B13251447
M. Wt: 271.44 g/mol
InChI Key: IQGBSCOKSJMECB-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorophenyl chloroformate is an organic compound with the molecular formula C7H2BrClF2O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluorophenyl chloroformate typically involves the chlorination of 5-Bromo-2,3-difluorophenol. The process can be summarized as follows:

    Starting Material: 5-Bromo-2,3-difluorophenol.

    Reagent: Phosgene (COCl2).

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluorophenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-Bromo-2,3-difluorophenol and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in an inert atmosphere to prevent unwanted side reactions.

Major Products

    Carbamates: Formed when reacted with amines.

    Carbonates: Formed when reacted with alcohols.

Scientific Research Applications

5-Bromo-2,3-difluorophenyl chloroformate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing chloroformate groups into molecules.

    Medicinal Chemistry: For the synthesis of potential pharmaceutical intermediates.

    Material Science: In the preparation of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorophenyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine and fluorine substituents on the phenyl ring influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1,3-difluorobenzene
  • 5-Bromo-2,3-difluorophenol
  • 2,3-Difluorophenyl chloroformate

Uniqueness

5-Bromo-2,3-difluorophenyl chloroformate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which enhance its reactivity and make it suitable for specific synthetic applications. The chloroformate group further adds to its versatility as a reagent in organic synthesis.

Properties

Molecular Formula

C7H2BrClF2O2

Molecular Weight

271.44 g/mol

IUPAC Name

(5-bromo-2,3-difluorophenyl) carbonochloridate

InChI

InChI=1S/C7H2BrClF2O2/c8-3-1-4(10)6(11)5(2-3)13-7(9)12/h1-2H

InChI Key

IQGBSCOKSJMECB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(=O)Cl)F)F)Br

Origin of Product

United States

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